(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPPI 1c hydrochloride involves the reaction of 1-hydroxymethylcyclopentylamine with acetyl chloride to form an intermediate, which is then reacted with 2,5-cis-pyrrolidinedicarbonitrile. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for DPPI 1c hydrochloride typically involve large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
DPPI 1c hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
DPPI 1c hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Potential therapeutic agent for the treatment of diabetes by increasing plasma glucagon-like peptide 1 (GLP-1) levels and improving glucose tolerance.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
DPPI 1c hydrochloride exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1. By inhibiting DPP-IV, DPPI 1c hydrochloride increases the levels of GLP-1, which in turn enhances insulin secretion and improves glucose tolerance. The molecular targets and pathways involved include the binding of DPPI 1c hydrochloride to the active site of DPP-IV, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of diabetes.
Vildagliptin: A DPP-IV inhibitor with similar mechanisms of action.
Saxagliptin: Another compound in the same class with comparable effects
Uniqueness
DPPI 1c hydrochloride is unique in its high selectivity for DPP-IV over other enzymes with DPP-like activity. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, DPPI 1c hydrochloride has shown significant efficacy in increasing plasma GLP-1 levels and improving glucose tolerance in diabetic models .
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H20N4O2/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14/h11-12,17,19H,1-6,9-10H2/t11-,12+ |
InChI Key |
VZOVKVCGZDERPK-TXEJJXNPSA-N |
Isomeric SMILES |
C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N |
Origin of Product |
United States |
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